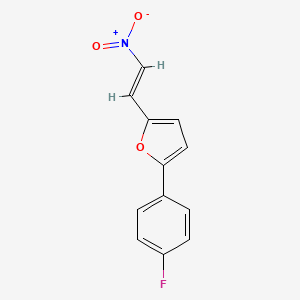
1-(3,5-dimethoxybenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethoxybenzoyl)azepane, also known as DBOA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 1-(3,5-dimethoxybenzoyl)azepane is not fully understood. However, it is believed to act on various neurotransmitters and receptors in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has been shown to modulate the activity of these systems, leading to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and GABA, in the brain. Additionally, it has been shown to decrease the levels of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. Moreover, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-(3,5-dimethoxybenzoyl)azepane in lab experiments include its high yield of synthesis, high purity, and well-established pharmacological profile. It has been extensively studied and has been shown to exhibit various pharmacological effects, making it a useful tool compound for studying the role of various neurotransmitters and receptors in the brain. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethoxybenzoyl)azepane. One direction is to further investigate its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in drug discovery, particularly in the development of new drugs that target the GABAergic, serotonergic, and dopaminergic systems. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 1-(3,5-dimethoxybenzoyl)azepane involves the reaction of 3,5-dimethoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques such as column chromatography.
科学的研究の応用
1-(3,5-dimethoxybenzoyl)azepane has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been used as a tool compound to study the role of various neurotransmitters and receptors in the brain.
特性
IUPAC Name |
azepan-1-yl-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-12(10-14(11-13)19-2)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXNMUJPDOIWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)

![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)